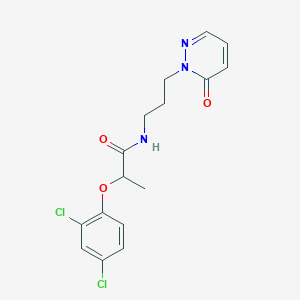

2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O3/c1-11(24-14-6-5-12(17)10-13(14)18)16(23)19-7-3-9-21-15(22)4-2-8-20-21/h2,4-6,8,10-11H,3,7,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVTYLYUQWNBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCN1C(=O)C=CC=N1)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide typically involves multiple steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the dichlorophenoxy intermediate.

Synthesis of the pyridazinone moiety: The pyridazinone ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

Coupling of intermediates: The final step involves coupling the dichlorophenoxy intermediate with the pyridazinone moiety using a propylpropanamide linker under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may find applications in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the pyridazinone moiety could interact with active sites or allosteric regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 2: Reported Bioactivities of Structural Analogs

| Compound Name | Biological Activity | Mechanism Hypotheses | Key References |

|---|---|---|---|

| Target Compound | Potential dual pesticidal/pathogen inhibition | Dichlorophenoxy (disrupting pest nervous systems) + pyridazinone (enzyme inhibition) | |

| N-(4-Fluorophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide | Anti-inflammatory activity | Pyridazinone-mediated PDE4 inhibition | |

| N-(4-bromophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide | Enhanced anti-inflammatory activity | Bromine-enhanced hydrophobic interactions | |

| N-(3-chloroanilino)-2-(3-methylphenyl)acetamide | Variable activity profiles | Chlorine and methyl groups modulating target selectivity |

- Pyridazinone Derivatives: Compounds with pyridazinone cores (e.g., entries in Table 2) often exhibit enzyme-inhibitory properties, such as PDE4 or kinase inhibition, suggesting the target compound may share similar mechanisms .

- Halogen Effects: The 2,4-dichlorophenoxy group in the target compound may confer stronger pesticidal activity compared to mono-halogenated analogs (e.g., 4-fluorophenyl in 28c) due to increased electrophilicity and resistance to metabolic degradation .

Pharmacokinetic and Toxicity Considerations

- Pyridazinone vs. Biphenyl Moieties: Unlike biphenyl-containing analogs (e.g., 2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide), the target compound’s pyridazinone group may improve solubility but introduce metabolic liabilities (e.g., oxidation susceptibility) .

- Sulfonamide Derivatives : Compounds like N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide exhibit longer half-lives due to sulfonamide stability, a feature absent in the target compound .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₄

- Molecular Weight : 422.3 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, influencing various biological pathways. The dichlorophenoxy group is known for its herbicidal properties, while the pyridazine moiety may contribute to its potential as an antitumor agent.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridazine have shown promising results in inhibiting tumor growth. A study highlighted that certain pyridazine derivatives demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as effective antitumor agents .

Antimicrobial Properties

The antimicrobial efficacy of compounds containing the dichlorophenoxy group has been documented extensively. These compounds have been shown to exhibit activity against a range of bacterial strains, suggesting their utility in developing new antimicrobial agents.

Study 1: Antiproliferative Effects

In a study focused on the synthesis and evaluation of related pyridazine derivatives, it was found that certain compounds exhibited potent activity against gastric cancer cell lines (SGC-7901). The most active derivative showed an IC50 of 2.3 μM, indicating strong telomerase inhibitory activity .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of these compounds to their respective targets. These studies suggest that the compound can effectively bind to active sites of key enzymes involved in cancer progression, further supporting its potential as an antitumor agent.

Study 3: Herbicidal Activity

The compound's structural similarity to known herbicides suggests potential applications in agricultural chemistry. Research into similar dichlorophenoxy compounds has demonstrated effectiveness in controlling weed growth, indicating a dual application in both medicinal and agricultural fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.